Geoside

Description

Overview of Glycosides in Plant Metabolism and Specialized Metabolite Biosynthesis

Glycosides are compounds in which a sugar moiety (glycone) is attached to a non-sugar organic molecule (aglycone) via a glycosidic bond. In plant metabolism, glycosylation is a major mechanism for diversifying natural products nih.gov. This enzymatic modification, primarily catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) belonging to the carbohydrate-active enzyme glycosyltransferase 1 (GT1) family, involves the transfer of sugar units from UDP-activated sugars to small hydrophobic acceptor molecules nih.gov.

Glycosylation influences several key properties of plant metabolites:

Reactivity: It can modify the reactivity of the aglycone nih.gov.

Solubility: It significantly enhances the water solubility of hydrophobic compounds, facilitating their transport and storage within the plant nih.govoup.comnih.gov.

Cellular Localization: Glycosylation can influence where a molecule is stored or active within plant cells nih.gov.

Bioactivity: The presence or absence of sugar moieties can modulate or even activate the biological activity of the corresponding aglycones nih.govhealthprevent.netresearchgate.net.

Many specialized metabolites accumulate as glycosides, often serving as a means of storing bioactive molecules, including endogenous phytoanticipins or xenobiotics nih.gov. The structural diversity of plant natural products is greatly expanded through glycosylation, which can involve single or multiple sugar units, sometimes forming complex oligosaccharide chains nih.govfrontiersin.org.

Phenylpropanoid Pathway and Aromatic Compound Biogenesis in Plants

The phenylpropanoid pathway is a fundamental biosynthetic route in plants, responsible for the production of a vast array of aromatic compounds. This pathway initiates from the amino acids phenylalanine and, in some cases, tyrosine, which are products of the shikimic acid pathway wikipedia.orgbioone.orgoup.com. The name "phenylpropanoid" reflects the characteristic six-carbon aromatic phenyl group and the three-carbon propene tail, exemplified by coumaric acid, a central intermediate wikipedia.org.

The initial step in the general phenylpropanoid pathway involves the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) wikipedia.orgbioone.orgoup.comnih.gov. Subsequent enzymatic modifications, including hydroxylations and methylations, lead to the formation of various hydroxycinnamic acids such as coumaric acid, caffeic acid, ferulic acid, and sinapic acid wikipedia.org. These intermediates serve as precursors for myriad natural products, including:

Lignols: Precursors to lignin, a major component of plant cell walls providing structural support wikipedia.orgbioone.orgnih.gov.

Flavonoids: Pigments and defense compounds wikipedia.orgoup.comfrontiersin.org.

Coumarins: Diverse compounds with various biological activities wikipedia.orgoup.com.

Stilbenes: Phytoalexins involved in plant defense wikipedia.orgnih.gov.

Phenylpropanoids are ubiquitous in the plant kingdom and contribute to essential plant functions, including structural integrity, protection against ultraviolet light, defense mechanisms against herbivores and pathogens, and mediation of plant-pollinator interactions through floral pigments and scent compounds wikipedia.orgoup.comnih.gov.

Significance of Glycoconjugation in Modulating Bioavailability and Biological Activity of Plant Metabolites

Glycoconjugation, the attachment of sugar units to molecules, is a critical modification that significantly impacts the bioavailability and biological activity of plant metabolites nih.govhealthprevent.netresearchgate.net. The sugar moiety can alter the physicochemical properties of the compound, such as its polarity and solubility, which are crucial for absorption, distribution, metabolism, and excretion within biological systems frontiersin.orgnih.gov.

For instance, glycosylation generally increases the water solubility of hydrophobic phytochemicals, which can enhance their uptake and transport within the plant and potentially in other organisms nih.govnih.govhealthprevent.net. This increased solubility can also influence the stability of the compound researchgate.net. Furthermore, the sugar unit itself can be recognized by specific transporters or receptors, facilitating targeted delivery or interaction healthprevent.net.

The biological activity of a plant metabolite can be profoundly altered by glycosylation. In some cases, the glycosylated form is the active compound, while in others, the sugar moiety must be enzymatically removed (hydrolyzed) to release the active aglycone nih.govnih.govhealthprevent.net. This mechanism provides a regulatory layer, allowing plants to store inactive forms of potent compounds, which can then be activated upon specific stimuli, such as pathogen attack or herbivory nih.gov. The type of glycosidic linkage (e.g., O-glycosylation vs. C-glycosylation) and the specific sugar(s) involved can also dictate the extent and nature of the biological effect frontiersin.orgnih.gov.

Contextualizing Geoside within the Realm of Plant Glycosides

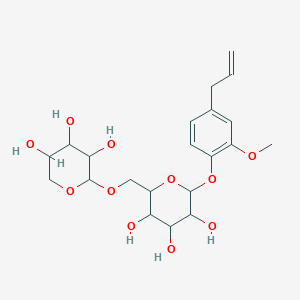

This compound (PubChem CID: 25087713) is a specific example of a glycosylated phenylpropanoid, chemically identified as (2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol nih.gov. Its molecular formula is C₂₁H₃₀O₁₁ and its molecular weight is 458.5 g/mol nih.gov.

This compound is a diglycoside, meaning it contains two sugar units attached to an aglycone. Specifically, it is an eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, indicating that an arabinopyranosyl and a glucopyranosyl sugar are linked to the eugenol (B1671780) moiety nih.gov. Eugenol, the aglycone of this compound, is a phenylpropanoid itself, derived from the phenylpropanoid pathway, and is known for its aromatic properties oup.comnih.gov.

Research has identified this compound in various plant species, including Salacia chinensis and Rhodiola sachalinensis nih.gov. More recently, this compound has been identified as a major precursor of eugenol in the Baco blanc grapevine variety (Vitis vinifera), where it reaches its maximum concentration in berry skins at veraison nih.gov. This finding highlights its role as a varietal precursor to important flavor compounds in agricultural contexts nih.gov.

The presence of this compound in these diverse plant species underscores the widespread nature of glycoconjugation as a strategy for modifying and storing specialized metabolites. As a glycoside of eugenol, this compound exemplifies how plants utilize sugar conjugation to manage the solubility, stability, and potential release of volatile aromatic compounds, which can be crucial for ecological interactions or fruit quality.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 25087713 | nih.gov |

| Molecular Formula | C₂₁H₃₀O₁₁ | nih.gov |

| Molecular Weight | 458.5 g/mol | nih.gov |

| CAS Number | 585-90-0 | nih.gov |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | nih.gov |

| Synonyms | Gein, Eugenyl vicianoside | glpbio.commedchemexpress.com |

Table 2: Plant Sources of this compound

| Plant Species | Reference |

| Salacia chinensis | nih.gov |

| Rhodiola sachalinensis | nih.gov |

| Vitis vinifera (Baco blanc grapevine) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

585-90-0 |

|---|---|

Molecular Formula |

C21H30O11 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H30O11/c1-3-4-10-5-6-12(13(7-10)28-2)31-21-19(27)17(25)16(24)14(32-21)9-30-20-18(26)15(23)11(22)8-29-20/h3,5-7,11,14-27H,1,4,8-9H2,2H3/t11-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

FSCNUJMKSQHQSY-KJYATZHYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

melting_point |

183 - 184 °C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Distribution of Geoside in Natural Sources

Discovery and Initial Characterization of Geoside

This compound was initially identified and characterized as a major precursor of eugenol (B1671780), an important aroma compound nih.govives-openscience.eubsb-muenchen.de. Its discovery in grapevine represented the first instance of this compound being found in the Vitis genus nih.govives-openscience.eubsb-muenchen.de. The elucidation of this compound's chemical structure and presence was achieved through an innovative and specific methodology known as EPIQ (Extraction-Purification-Identification-Quantification). This procedure involved a combination of advanced analytical techniques, including HS-SPME GC-MS-guided LC fractionation, specific enzymatic hydrolyses, LC-MS/MS, and LC-HRMS analyses nih.govives-openscience.eubsb-muenchen.de. The chemical formula for this compound is C₂₁H₃₀O₁₁, and its molecular weight is 458.46 g/mol nih.govcymitquimica.comphytopurify.com. It is also known by the synonyms Eugenyl vicianoside and Gein phytopurify.comglpbio.com.

Quantitative and Qualitative Distribution of this compound in Vitis Genus

The distribution of this compound within the Vitis genus exhibits notable qualitative and quantitative differences across varieties and hybrids.

Accumulation Profiles in Vitis vinifera Varieties

Research indicates that Vitis vinifera grape varieties generally contain lower concentrations of this compound compared to certain Vitis hybrids nih.govives-openscience.eubsb-muenchen.deoskar-bordeaux.fr. LC-MS/MS quantifications have confirmed that the amount of this compound present in Vitis vinifera grapes, including varieties such as Ugni blanc, Folle blanche, and Plant de Graisse, is less than that found in the 'Baco blanc' hybrid nih.govives-openscience.eubsb-muenchen.de.

Distinctive Presence and Higher Concentration in Vitis Hybrids, Notably 'Baco blanc'

This compound demonstrates a distinctive presence and higher concentration in certain Vitis hybrids, most notably in 'Baco blanc' nih.govives-openscience.eubsb-muenchen.deoskar-bordeaux.fr. This compound is considered to be largely specific to certain grapevine hybrids, with 'Baco blanc' being a prime example where it is found in significantly greater amounts than in Vitis vinifera fruit ives-openscience.eubsb-muenchen.de. 'Baco blanc' itself is a hybrid resulting from the cross of Folle Blanche and Noah vitisphere.com.

Temporal Dynamics of this compound Concentration During Plant Development

The concentration of this compound within the grapevine undergoes temporal changes throughout the plant's developmental stages.

A critical period for this compound accumulation in 'Baco blanc' is during fruit development, specifically reaching its maximum concentration in grape berry skins at veraison nih.govives-openscience.eubsb-muenchen.deoskar-bordeaux.fr. Veraison marks the onset of ripening in grape berries, characterized by the softening and coloring of the fruit ives-technicalreviews.euawri.com.au.

Exploration of this compound in Other Botanical Species (Comparative Phytochemistry)

Beyond the Vitis genus, this compound has also been reported in other botanical species. Notably, it has been found in Salacia chinensis and Rhodiola sachalinensis nih.gov. Additionally, Stevia rebaudiana has been identified as a botanical source for this compound phytopurify.comglpbio.commedchemexpress.com. Comparative phytochemical studies aim to understand the distribution and variation of chemical compounds across different plant species, often correlating these patterns with genetic factors and environmental influences frontiersin.orgnih.govnih.gov.

Comparison with Structurally Related Glycosides (e.g., Geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside in Green Tea)

Glycosides are a class of compounds in which a sugar molecule (glycone) is bound to a non-sugar molecule (aglycone) via a glycosidic bond. This compound is one such example, and its structure can be compared to other natural glycosides like geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside.

Geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, also known as geranyl beta-vicianoside, is a significant glycoside primarily recognized for its role as an aroma precursor. nih.govresearchgate.net This compound has been isolated from the leaves of the green tea cultivar Camellia sinensis var. sinensis cv. Yabukita. nih.govresearchgate.netsciopen.comoup.comresearchgate.net

The molecular formula for geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside is CHO. nih.govuni.lunih.gov A key function of such glycosides in tea leaves is their capacity to serve as bound aroma precursors. These compounds can release volatile aroma constituents upon enzymatic hydrolysis during the processing of tea, contributing to the characteristic flavor profile. nih.govresearchgate.netoup.comresearchgate.net

Table 2: Comparison of this compound and Geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside

| Compound Name | Molecular Formula | PubChem CID | Primary Role/Function | Key Aglycone Precursor | Primary Natural Source |

| This compound | CHO | 25087713 | Eugenol precursor | Eugenol | Stevia rebaudiana, Vitis vinifera (Baco blanc grapevine) medchemexpress.comnih.govglpbio.comphytopurify.comcymitquimica.comnih.gov |

| Geranyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside | CHO | 10253091 | Aroma precursor | Geraniol | Green Tea (Camellia sinensis) nih.govresearchgate.netsciopen.comoup.comresearchgate.netnih.govnih.gov |

Biosynthetic Pathways and Enzymatic Transformations of Geoside

Elucidation of Geoside Biosynthesis within Plant Systems

The biosynthesis of this compound involves the initial formation of its aglycone, eugenol (B1671780), followed by sequential glycosylation steps that attach sugar moieties to the eugenol backbone.

Proposed Precursor Molecules and Metabolic Intermediates

The biosynthesis of eugenol, the aglycone of this compound, initiates from the aromatic amino acid L-tyrosine, a key entry point into the phenylpropanoid pathway. [4, 5 in previous searches] The pathway proceeds through a series of well-defined metabolic intermediates:

L-tyrosine is converted to p-coumaric acid by phenylalanine ammonia (B1221849) lyase (PAL). [4, 5 in previous searches]

p-Coumaric acid is then hydroxylated to caffeic acid by p-coumarate 3-hydroxylase. [4 in previous searches]

Caffeic acid undergoes methylation to form ferulic acid. [4 in previous searches]

Ferulic acid is converted to feruloyl-CoA by 4-hydroxycinnamoyl-CoA ligase (4CL). [4 in previous searches]

Feruloyl-CoA is reduced to coniferaldehyde (B117026) by cinnamoyl-CoA reductase (CCR). [4 in previous searches]

Coniferaldehyde is further reduced to coniferyl alcohol by cinnamyl-alcohol dehydrogenase (CAD). [4 in previous searches]

Coniferyl alcohol is then acetylated to coniferyl acetate (B1210297), a step catalyzed by coniferyl alcohol acetyltransferase (CFAT). [1, 5, 11 in previous searches]

Finally, coniferyl acetate is converted to eugenol through the action of eugenol synthase (EGS), an NADPH-dependent reductase. [1, 3, 4, 5, 6 in previous searches]

Once eugenol is synthesized, it serves as the acceptor molecule for glycosylation. The glycosylation process typically begins with the attachment of a glucose molecule, forming eugenol glucoside (eugenyl β-D-glucopyranoside), also known as Citrusin C. [2, 6 in previous searches, 32 in previous searches] Subsequently, an arabinose sugar is added to this monoglucoside to complete the this compound structure.

Investigation of Glycosyltransferases Involved in this compound Formation

Glycosyltransferases (GTs), particularly UDP-dependent glycosyltransferases (UGTs), are the enzymes responsible for catalyzing the formation of glycosidic linkages in this compound biosynthesis. These enzymes transfer activated sugar moieties from sugar donors to specific acceptor molecules. [1, 8, 13, 14, 17 in previous searches]

For the initial glucosylation of eugenol, specific UGTs have been identified in plants. In Camellia sinensis (tea plant), for instance, the UDP-glucosyltransferase UGT71A59 has been shown to specifically catalyze the glucosylation of eugenol to form eugenol glucoside both in vitro and in vivo. [1 in previous searches, 10] Another glycosyltransferase from Camellia sinensis, CsUGT78A15 , also catalyzes the glucosylation of eugenol and exhibits a high selectivity for glucose as the sugar donor. [2, 6 in previous searches, 13 in previous searches]

The subsequent addition of the arabinose moiety to form the disaccharide structure of this compound (eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside) is mediated by an arabinosyltransferase. While a specific enzyme directly named for this step in this compound formation is not explicitly detailed in the provided search results, the presence of the 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (vicianoside) linkage in other aroma precursors from plants, such as geranyl β-vicianoside in green tea, indicates the existence of such arabinosyltransferases. researchgate.netnih.gov These enzymes would specifically recognize eugenol glucoside as the acceptor and transfer an arabinose unit.

Regiospecificity and Stereoselectivity of Glycosidic Linkage Formation

The precise structure of this compound, eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, highlights the remarkable regiospecificity and stereoselectivity of the involved glycosyltransferases.

Regiospecificity: The glucose moiety is attached to the hydroxyl group of eugenol, and the arabinose moiety is specifically linked to the 6-O position of the glucose unit. This site-specific attachment is a hallmark of GT activity, as they orient a specific hydroxyl group on the acceptor for nucleophilic attack. [13 in previous searches, 20 in previous searches]

Stereoselectivity: The glycosidic linkage between eugenol and glucose is a β-D-linkage, while the linkage between glucose and arabinose is an α-L-linkage. Glycosyltransferases are classified as either "inverting" or "retaining" based on whether the stereochemistry of the donor's anomeric bond is inverted (α→β) or retained (α→α) during the transfer. [1, 37 in previous searches] The formation of a β-D-glucopyranoside from an α-UDP-glucose donor would involve an inverting glycosyltransferase. The α-L-arabinopyranosyl linkage would similarly be dictated by the stereospecificity of the arabinosyltransferase.

Role of Sugar Donors in the Biosynthetic Process

Activated sugar donors are essential co-substrates for glycosyltransferases. In the biosynthesis of this compound, the following sugar donors are utilized:

UDP-glucose: This is the primary sugar donor for the initial glucosylation of eugenol to form eugenol glucoside. UGTs, including UGT71A59 and CsUGT78A15, specifically utilize UDP-glucose for this transfer. [1, 2, 6 in previous searches, 17 in previous searches] UDP-glucose is a common sugar donor for many plant UGTs. [24, 29 in previous searches]

UDP-arabinose: For the subsequent arabinosylation step, UDP-arabinose serves as the sugar donor. UDP-arabinose is synthesized in plants from UDP-xylose by UDP-xylose 4-epimerases (UXEs) or through the arabinose salvage pathway involving arabinokinase and UDP-sugar pyrophosphorylase. [23, 25, 30, 34, 35 in previous searches]

Table 1: Proposed Enzymes and Sugar Donors in this compound Biosynthesis

| Step | Enzyme Class/Specific Enzyme | Substrate(s) | Product(s) | Sugar Donor (if applicable) |

| Eugenol Synthesis | PAL, C4H, 4CL, CCR, CAD, CFAT, EGS | L-Tyrosine, p-Coumaric acid, Caffeic acid, Ferulic acid, Coniferyl alcohol, Coniferyl acetate | Eugenol | N/A |

| Glucosylation | UGT71A59, CsUGT78A15 | Eugenol | Eugenyl β-D-glucopyranoside (Citrusin C) | UDP-glucose |

| Arabinosylation | Arabinosyltransferase (putative) | Eugenyl β-D-glucopyranoside (Citrusin C) | Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (this compound) | UDP-arabinose |

Enzymatic Hydrolysis of this compound and Aglycone Release

The release of volatile eugenol from its glycosidic storage form, this compound, is achieved through enzymatic hydrolysis catalyzed by plant-derived glycosidases. This process is crucial for various physiological functions, including defense mechanisms and aroma development.

Plant-Derived Glycosidases Responsible for Eugenol Release

Glycoside hydrolases (also known as glycosidases) are a class of enzymes that catalyze the hydrolysis of glycosidic bonds, breaking down complex sugars and releasing aglycones. virginia.eduwikipedia.org In the context of this compound, plant β-glucosidases are primarily responsible for the release of eugenol. [16, 17, 19 in previous searches]

Specificity of β-Glucosidases: Plant β-glucosidases (EC 3.2.1.21) are widespread and typically act on O-glycosylated substrates, specifically hydrolyzing terminal β-D-glucosyl residues. mdpi.comvirginia.eduwikipedia.orgscielo.brfrontiersin.org This activity would lead to the cleavage of the β-D-glucopyranoside linkage in this compound, releasing the disaccharide (α-L-arabinopyranosyl-(1→6)-β-D-glucose) and eugenol.

Diglycosidases: For complex glycosides like this compound which contain a disaccharide moiety (arabinose and glucose), enzymes referred to as "diglycosidases" can be involved. These enzymes are capable of cleaving disaccharide units. For instance, vicianin (B86284) hydrolase is a β-glycosidase specific to β-vicianoside (6-O-α-L-arabinopyranosyl-β-D-glucopyranoside), which is structurally analogous to the sugar portion of this compound. conicet.gov.ar This suggests that such diglycosidases could directly hydrolyze this compound, or a two-step hydrolysis might occur where an initial glycosidase removes the terminal arabinose, followed by a β-glucosidase releasing eugenol from the resulting monoglucoside.

Observed Hydrolysis: Studies on grapevine (Vitis genus) have shown that a significant portion of eugenol is present as glycoconjugates (like this compound) and can be released by enzymatic hydrolysis with a glycosidase. nih.gov Furthermore, eugenyl-β-D-glucopyranoside (Citrusin C), the monoglucoside intermediate, has been demonstrated to be hydrolyzed by β-D-glucosidase, leading to the release of free eugenol. [32 in previous searches] Microbial β-glucosidases, such as those from Brettanomyces anomalus, have also been shown to hydrolyze eugenol glycosides, yielding eugenol. [19 in previous searches]

Table 2: Enzymes Involved in this compound Hydrolysis

| Enzyme Class/Specific Enzyme | Substrate(s) | Product(s) |

| Plant β-Glucosidase | Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (this compound) | Eugenol + 6-O-α-L-arabinopyranosyl-β-D-glucose |

| Diglycosidase (putative) | Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (this compound) | Eugenol + 6-O-α-L-arabinopyranosyl-β-D-glucose |

Kinetic Studies of this compound Hydrolysis by Specific Enzymes

Kinetic studies of enzymatic hydrolysis are crucial for understanding the mechanism by which enzymes break down complex molecules into simpler ones. These studies typically involve determining parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction rate (Vmax), which indicates the enzyme's catalytic efficiency scielo.br. Such investigations provide insights into the optimal conditions for enzymatic activity, including pH, temperature, and substrate concentration scielo.brresearchgate.net. They can also reveal the presence of inhibitors or activators and the enzyme's specificity towards different substrates nih.govnih.gov.

For a compound like this compound, which is a glycoside, hydrolysis would involve the cleavage of the glycosidic bond, typically catalyzed by glycoside hydrolases. These enzymes play vital roles in various biological processes, from digestion to cell wall degradation. Kinetic analyses would involve incubating this compound with candidate hydrolytic enzymes under controlled conditions and monitoring the rate of product formation (e.g., the release of the sugar moiety or the aglycone) over time.

Current Research Landscape for this compound: Specific kinetic studies detailing the hydrolysis of this compound by particular enzymes are not widely reported in the available scientific literature. Research in this area would involve identifying and characterizing enzymes, such as specific glycoside hydrolases, that are capable of cleaving the glycosidic linkage within the this compound molecule. Without such specific studies, detailed kinetic parameters for this compound hydrolysis cannot be provided.

Molecular and Genetic Approaches to Studying this compound Biosynthesis

Molecular and genetic approaches are fundamental to elucidating the complex pathways by which natural compounds like this compound are synthesized in living organisms. These methods involve identifying the genes encoding the enzymes responsible for each step in the biosynthetic pathway and understanding their regulation. Glycosyltransferases, a broad family of enzymes, are often central to the biosynthesis of glycosides, catalyzing the transfer of sugar moieties to various acceptor molecules mdpi.comfrontiersin.org.

Gene Expression Analysis of Candidate Glycosyltransferase Genes

Gene expression analysis aims to quantify the activity of specific genes by measuring the amount of their messenger RNA (mRNA). In the context of this compound biosynthesis, this would involve identifying candidate glycosyltransferase genes that are hypothesized to be involved in adding sugar units to precursor molecules to form this compound. Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq) are commonly employed to assess the expression levels of these genes under different physiological conditions or in various tissues mdpi.comfrontiersin.org. Upregulation of a specific glycosyltransferase gene, for example, might correlate with increased this compound production, suggesting its involvement in the biosynthetic pathway. Studies on other compounds have shown that glycosyltransferase gene expression profiles can be linked to specific biological outcomes or conditions mdpi.comnih.gov.

Current Research Landscape for this compound: Presently, there is no publicly available detailed research specifically on the gene expression analysis of candidate glycosyltransferase genes directly implicated in this compound biosynthesis. Such studies would be crucial for identifying the genetic machinery underlying this compound production in its natural source.

Functional Characterization of Enzymes Through Recombinant Expression

Functional characterization of enzymes through recombinant expression is a powerful technique used to confirm the role of a putative biosynthetic enzyme. This process typically involves cloning the gene encoding the enzyme into an expression vector and introducing it into a host organism, such as Escherichia coli or Pichia pastoris, to produce the recombinant protein researchgate.netijbiotech.commdpi.comnih.gov. The purified recombinant enzyme can then be tested in vitro for its catalytic activity with proposed substrates and precursors of this compound ijbiotech.comnih.gov. This allows researchers to confirm the enzyme's substrate specificity, product formation, and determine its biochemical properties (e.g., optimal pH, temperature, cofactor requirements) researchgate.netnih.govijbiotech.commdpi.com.

Current Research Landscape for this compound: Specific functional characterization studies of enzymes involved in this compound biosynthesis via recombinant expression have not been widely reported. For a complete understanding of this compound's biosynthetic pathway, the identification, recombinant expression, and subsequent biochemical characterization of all enzymes involved, particularly glycosyltransferases, would be essential.

Chemical Synthesis and Derivatization Strategies for Geoside and Analogues

Methodologies for the Chemical Synthesis of Glycosidic Bonds Relevant to Geoside Structure

The construction of glycosidic bonds is a fundamental aspect of carbohydrate chemistry, typically involving the reaction between an electrophilic glycosyl donor and a nucleophilic glycosyl acceptor mdpi.com.

Citrusin C, also identified as Eugenyl-β-D-glucopyranoside, serves as a simpler eugenol (B1671780) glucoside model for understanding glycosidic bond formation mdpi.comchemfaces.combiocrick.com. Its chemical synthesis has been achieved through several routes. One common organic synthesis method involves the preparation of acetylated glucose bromide from pentaacetate-β-D-glucose by reaction with hydrobromic acid (HBr) and acetic anhydride (B1165640) mdpi.comresearchgate.net. This activated sugar intermediate is then reacted with eugenol in the presence of a base, such as potassium hydroxide, to form eugenyl pentaacetate-β-D-glucopyranoside, which is subsequently recrystallized mdpi.com.

Another established chemical method is the Koenigs-Knorr-Zemplén procedure, which has been applied to synthesize naturally occurring glucosides of volatile compounds, including eugenol irb.hr. In this approach, sodium eugenolate, derived from eugenol and sodium ethoxide, is reacted with α-acetobromglucose to yield eugenyl-β-glucoside tetraacetate, which is then deacetylated to the final glucoside irb.hr.

Enzymatic methods also offer a pathway for synthesizing eugenyl glucosides. For instance, β-glucosidase isolated from sweet almond has been utilized for the synthesis of eugenol glucoside, achieving a 19% conversion rate in di-isopropyl ether solvent cftri.res.in. Amyloglucosidase-catalyzed synthesis of eugenyl glycosides has also been reported proquest.com.

This compound itself contains an α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl linkage, highlighting the importance of strategies for forming such specific disaccharide connections nih.gov. General methods for constructing glycosidic bonds are crucial, and these involve carefully controlled reactions between sugar donors and acceptors mdpi.com. While specific detailed methodologies for the direct chemical construction of the arabinopyranosyl-glucopyranosyl linkage within this compound were not extensively detailed in the provided search results, the synthesis of other compounds featuring this linkage, such as β-D-arabinopyranosyl-(1→6)-β-D-glucopyranosyl-containing glycosphingolipids, demonstrates the feasibility of such constructions clockss.org. The preparation of individual protected arabinopyranosyl and glucopyranosyl units, for example, N-(2,3,4-tetra-O-benzoyl-β-D-arabinopyranosyl) acetamide (B32628) and N-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl) acetamide, represents initial steps in assembling such complex saccharide structures nih.gov.

Chemoenzymatic Synthesis of this compound-like Glycosides (e.g., Sacranosides)

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical transformations, offering a powerful route for producing complex carbohydrates with high regio- and stereoselectivity nih.govmdpi.com. This approach is particularly valuable for synthesizing glycosides that are difficult to obtain through purely chemical means.

Sacranosides, such as Sacranoside B (Geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside), are examples of glycosides structurally related to this compound that have been synthesized using chemoenzymatic methods nih.govresearchgate.net. The chemoenzymatic synthesis of Sacranosides A and B has been achieved utilizing immobilized β-glucosidase from almonds researchgate.netthegoodscentscompany.comthegoodscentscompany.commedscape.commolaid.com. Enzymes like glycosyltransferases are highly effective in catalyzing glycosidic bond formation with exceptional regio- and stereocontrol, due to their specific binding sites for both donor and acceptor molecules rsc.orgacs.orgnih.gov. This high selectivity allows for the targeted formation of desired linkages, minimizing unwanted byproducts rsc.org.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies (Excluding Biological Activity Details)

The synthesis of derivatives and analogues of complex natural products like this compound is essential for understanding their structural requirements and for further chemical exploration. These syntheses often involve systematic modifications to the aglycone or sugar moieties.

General strategies for synthesizing complex saccharides and their analogues encompass chemical, enzymatic, and chemoenzymatic methods acs.org. For instance, the synthesis of various natural product analogues, such as piperine-inspired molecules or morphine and codeine derivatives, often employs multi-step organic synthesis reactions nih.govmdpi.com. These reactions can include Claisen-Schmidt condensation, cyclization, and amination, among others, to introduce diverse structural variations nih.govmdpi.com. While these examples are not directly this compound derivatives, they illustrate the broader synthetic principles applied to create analogues for structural studies by altering different parts of the parent molecule. The objective is to systematically change the chemical structure to observe the impact of these changes on various properties, without delving into biological activity.

Regioselective Glycosylation Strategies in Carbohydrate Chemistry

Regioselective glycosylation, the ability to selectively form a glycosidic bond at a particular hydroxyl group when multiple are available, is a significant challenge in carbohydrate synthesis acs.orgnih.gov. Addressing this challenge is crucial for the efficient synthesis of complex oligosaccharides and glycoconjugates.

Enzymatic synthesis stands out for its absolute regio- and stereocontrol, particularly when employing glycosyltransferases rsc.orgacs.org. These enzymes guide the glycosylation reaction with high precision, ensuring that only a specific hydroxyl group reacts rsc.org.

In chemical synthesis, strategies to achieve regioselectivity often involve the use of protecting groups to temporarily block reactive hydroxyl groups, allowing for selective glycosylation at the desired position mdpi.comacs.org. "One-pot" protection and glycosylation protocols have been developed to streamline the synthesis of oligosaccharides by minimizing intermediate purification steps acs.orgnih.gov. These strategies can involve transient intermediates or activating protecting groups to control reactivity rsc.org. Pioneering work has also explored protection-less glycosylation strategies using reagents such as organotin or organoboron compounds nih.gov. Specific chemical examples of regioselective modifications include benzylation and allylation of sugars, which can be mediated by stannylene to achieve selectivity at particular positions mdpi.com.

Advanced Analytical Methodologies for Geoside Research

Comprehensive Extraction and Purification Strategies

Effective extraction and purification are foundational steps in Geoside research, aiming to isolate the compound from its native matrix while minimizing degradation and maximizing recovery. Various chromatographic and microextraction techniques are employed to achieve this.

Solid-Phase Microextraction (SPME), particularly in its headspace (HS) configuration, is a valuable technique for the sampling and enrichment of volatile and semi-volatile compounds and their precursors, including those related to this compound nih.govives-openscience.eubsb-muenchen.de. HS-SPME is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to analyze volatile precursors nih.govives-openscience.eubsb-muenchen.de. This approach allows for the efficient extraction of volatile compounds from the headspace above a sample, providing insights into the volatile profile associated with this compound or its enzymatic hydrolysis products nih.govives-openscience.eubsb-muenchen.de. For instance, in studies involving grapevine extracts, HS-SPME GC-MS has been integrated into comprehensive procedures to guide liquid chromatography fractionation and identify eugenol (B1671780) precursors, including this compound itself nih.govives-openscience.eubsb-muenchen.de. This method is particularly useful for analyzing compounds that contribute to aroma or flavor profiles, where volatile precursors play a significant role nih.govives-openscience.eu.

Liquid Chromatography (LC) fractionation, guided by mass spectrometry (MS), is a powerful strategy for the purification and isolation of this compound from complex matrices nih.govives-openscience.eubsb-muenchen.de. This procedure, often part of an "Extraction-Purification-Identification-Quantification" (EPIQ) workflow, involves separating a complex mixture into multiple fractions based on their chromatographic properties nih.govives-openscience.eubsb-muenchen.de. The fractions are then analyzed by mass spectrometry to identify those containing the target compound, this compound nih.govives-openscience.eubsb-muenchen.dewur.nl.

This guided fractionation is critical for reducing sample complexity, which in turn enhances the detection and identification of low-abundance compounds by reducing ion suppression and increasing dynamic range in subsequent MS analyses preomics.comnih.govnih.gov. By coupling LC fractionation directly with MS analysis, researchers can monitor the elution of this compound and other compounds of interest in real-time or near real-time, allowing for targeted collection of fractions enriched with the desired analyte wur.nl. This approach has been successfully applied to identify this compound as a major eugenol precursor in grapevine berry skin extracts, demonstrating its efficacy in isolating specific glycosylated compounds from complex plant matrices nih.govives-openscience.eubsb-muenchen.de.

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) plays a pivotal role in this compound research, offering unparalleled capabilities for both structural elucidation and precise quantification. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-HRMS are routinely employed for these purposes nih.govives-openscience.eubsb-muenchen.de.

LC-MS/MS is a widely used and highly sensitive technique for the quantification of this compound in various samples nih.govives-openscience.eubsb-muenchen.decreative-proteomics.com. It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry creative-proteomics.com. The development of an LC-MS/MS quantification method for this compound involves several critical steps, including optimizing chromatographic conditions (e.g., column, mobile phase, flow rate) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions) nih.govturkjps.orgnih.gov. This method is particularly effective for analyzing trace components in complex biological matrices by minimizing background noise and improving quantification accuracy creative-proteomics.com.

For the targeted analysis and quantification of this compound, Multiple Reaction Monitoring (MRM) is the preferred LC-MS/MS acquisition mode creative-proteomics.comnih.govnih.govresearchgate.net. MRM, also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive mass spectrometry technique that selectively quantifies compounds within complex mixtures proteomics.com.auwikipedia.orgproteomics.com.au. It utilizes a triple quadrupole mass spectrometer, which first isolates a precursor ion corresponding to the compound of interest (e.g., this compound) proteomics.com.auwikipedia.orgproteomics.com.au. This precursor ion is then fragmented, and specific product (daughter) ions are selected and monitored for detection proteomics.com.auwikipedia.orgproteomics.com.au.

The selection of specific precursor-product ion pairs, known as "transitions," provides high accuracy and resistance to interference, making MRM ideal for applications requiring precise quantification creative-proteomics.comproteomics.com.auwikipedia.org. By monitoring multiple transitions for this compound, researchers can enhance the specificity and reliability of its detection and quantification, even at very low concentrations proteomics.com.auproteomics.com.au. This targeted approach allows for the accurate measurement of this compound in complex samples, such as plant extracts or biological fluids, by effectively ignoring other ions that flow into the mass spectrometer, thereby increasing sensitivity proteomics.com.au.

The developed LC-MS/MS quantification method for this compound must undergo rigorous validation to ensure its reliability, accuracy, and reproducibility nih.govnih.govresearchgate.netcymitquimica.comresolian.com. Key validation parameters include linearity, precision, accuracy, selectivity, recovery, and limits of detection (LOD) and quantification (LOQ) nih.govturkjps.orgresearchgate.netresolian.comijper.org.

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range turkjps.orgresearchgate.netresolian.com. It is determined by analyzing samples with increasing concentrations of this compound and plotting the response against the concentration resolian.com. An acceptable coefficient of determination (r²) value, typically greater than 0.99, indicates good linearity nih.govturkjps.orgresearchgate.net.

Precision: Precision refers to the degree of agreement among results obtained from multiple measurements of the same sample under the same conditions researchgate.netresolian.com. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) nih.govresolian.comijper.org. Both intra-day (within-day) and inter-day (between-day) precision are evaluated nih.govresearchgate.net. For instance, a method for a related compound demonstrated intra-day precision (CV) of less than 9.14% and inter-day precision of less than 2.0% for all parameters nih.govijper.org.

Accuracy: Accuracy measures the closeness of the measured value to the true value of the analyte resolian.com. It is assessed by comparing the measured concentration of this compound in spiked samples to its known concentration resolian.com.

Recovery: Recovery evaluates the efficiency of the extraction and sample preparation procedures by comparing the measured amount of analyte in a processed sample to the amount added resolian.com.

Selectivity/Specificity: This parameter ensures that the method can accurately measure this compound without interference from other components in the sample matrix nih.govresearchgate.netresolian.com.

Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration of this compound that can be reliably detected, while LOQ is the lowest concentration that can be reliably and accurately quantified turkjps.orgresearchgate.netresolian.comijper.org.

These validation parameters collectively confirm that the LC-MS/MS method is suitable for the intended quantitative analysis of this compound in various research applications nih.govturkjps.orgresearchgate.netijper.org.

Data Tables

While specific numerical data for this compound's method validation parameters were not extensively detailed in the provided search results beyond general acceptable ranges for LC-MS/MS methods, the principles of linearity and precision are crucial. Below is an example of how such data would be presented, based on typical validation criteria for LC-MS/MS methods.

Table 1: Typical LC-MS/MS Method Validation Parameters for this compound Quantification

| Validation Parameter | Criterion / Typical Value | Reference |

| Linearity (r²) | ≥ 0.99 | nih.govturkjps.orgresearchgate.net |

| Intra-day Precision (CV%) | ≤ 15% (at LLOQ), ≤ 10% (other QCs) | nih.govresolian.comijper.org |

| Inter-day Precision (CV%) | ≤ 15% (at LLOQ), ≤ 10% (other QCs) | nih.govresolian.comijper.org |

| Accuracy (Relative Error %) | ± 15% (at LLOQ), ± 10% (other QCs) | nih.govresolian.com |

| Recovery (%) | 80-120% | nih.govresolian.com |

| Selectivity | No significant interference from matrix components | nih.govresearchgate.netresolian.com |

Liquid Chromatography-High Resolution Mass Spectrometry (LC–HRMS) for Identification

Liquid Chromatography-High Resolution Mass Spectrometry (LC–HRMS) is a powerful analytical technique extensively employed for the identification and characterization of chemical compounds, including this compound. This method combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry, allowing for the accurate determination of molecular masses and the identification of unknown compounds or their transformation products chromatographyonline.commdpi.com.

In the context of this compound research, LC–HRMS has been a pivotal tool, particularly in strategies aimed at identifying eugenol precursors in complex matrices such as grapevine berry skin extracts ives-openscience.eunih.govhud.ac.uk. The technique enables the determination of accurate masses, which is fundamental for confirming the elemental composition of this compound (C21H30O11) and its related metabolites cymitquimica.comphytopurify.commdpi.com. Furthermore, LC–HRMS facilitates the deduction of modification reactions that compounds undergo, providing insights into their metabolic pathways or degradation products mdpi.com. The method is capable of separating compounds with very small mass differences, enhancing its utility in complex biological samples where numerous structurally similar compounds may be present chromatographyonline.com. The integration of LC–HRMS into comprehensive analytical workflows, such as the Extraction-Purification-Identification-Quantification (EPIQ) strategy, has been instrumental in the confident identification of this compound as a major eugenol precursor ives-openscience.eunih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis (Excluding Basic Compound Identification Data)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the comprehensive structural elucidation of organic molecules, offering unparalleled insights into their stereochemistry and the nature of their linkages. For complex glycosides like this compound, which is a diglycoside of eugenol (eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside), NMR is critical for confirming the precise attachment points of the sugar moieties to the aglycone, as well as the anomeric configurations (alpha or beta) and the ring forms (pyranose or furanose) of the individual sugar units cymitquimica.comives-openscience.eunih.gov.

While NMR is broadly used for compound identification, its advanced applications extend to detailed stereochemical and linkage analysis. For this compound, specific NMR experiments (e.g., 1D NMR such as 1H and 13C NMR, and 2D NMR such as COSY, HSQC, HMBC, and NOESY) would be employed. These experiments allow researchers to:

Confirm Glycosidic Linkage Positions: By observing correlations between the anomeric protons/carbons of the sugars and the carbons of the eugenol moiety, the exact position of attachment (e.g., the 6-O linkage in this compound) can be unequivocally established.

Determine Anomeric Configurations: The coupling constants of the anomeric protons (J1,2) and characteristic chemical shifts provide crucial information about the α or β configuration of the glycosidic bonds. For this compound, this would confirm the α-L-arabinopyranosyl and β-D-glucopyranoside configurations ives-openscience.eunih.gov.

Elucidate Sugar Ring Conformations: Analysis of proton-proton coupling constants within the sugar rings helps determine their preferred conformations (e.g., chair conformations for pyranose rings).

Assign Stereochemistry: NOESY experiments can reveal spatial proximities between protons, aiding in the assignment of relative and, in conjunction with other data, absolute stereochemistry across the molecule.

The detailed interpretation of NMR spectra is essential for fully characterizing the complex glycosidic structure of this compound, ensuring the accurate assignment of all atoms and their spatial relationships, which is beyond mere compound identification.

Application of Specific Enzymatic Hydrolyses in Analytical Workflows

Specific enzymatic hydrolyses play a vital role in the analytical workflows for studying glycosylated compounds such as this compound. Glycosides consist of a sugar portion (glycone) and a non-sugar portion (aglycone) linked by a glycosidic bond. In many analytical scenarios, it is necessary to release the aglycone from its conjugated sugar form to facilitate its identification, quantification, or to understand its biological activity restek.comnih.gov.

For this compound, which is a diglycoside of eugenol, specific enzymatic hydrolyses are employed to cleave the glycosidic bonds and liberate free eugenol ives-openscience.eunih.gov. This approach was a key component of the EPIQ strategy used to identify eugenol precursors in grapevine extracts, demonstrating the utility of this method in revealing the true nature of conjugated compounds ives-openscience.eunih.gov.

The general workflow for enzymatic hydrolysis in analytical studies typically involves:

Enzyme Selection: Choosing specific glycosidases capable of cleaving the target glycosidic bonds. For this compound, enzymes targeting α-L-arabinopyranosidase and β-D-glucosidase linkages would be relevant. While β-glucuronidase is a commonly used enzyme for hydrolyzing glucuronide conjugates in general drug analysis, the specific enzymes for this compound's arabinopyranosyl and glucopyranosyl linkages would be selected based on its structure restek.comnih.gov.

Incubation: Mixing the sample containing this compound with the selected enzyme(s) under optimized conditions (e.g., temperature, pH, incubation time) to ensure efficient hydrolysis restek.comnih.gov.

Reaction Termination: Halting the enzymatic reaction, often by adding organic solvents like acetonitrile, to prevent further hydrolysis or degradation of the released aglycone nih.gov.

Analysis: Subsequent analysis of the hydrolysate, typically using techniques like LC-MS/MS or GC-MS, to identify and quantify the released aglycone (eugenol) ives-openscience.eunih.govrestek.com.

The efficiency of the enzymatic hydrolysis can be assessed by monitoring the consumption of the glycoside (this compound) or the production of the liberated aglycone (eugenol) diva-portal.org. This methodology is crucial for understanding the forms in which compounds exist in biological matrices and for accurately assessing their potential or actual concentrations.

Functional Roles of Geoside in Plant Physiology and Chemical Ecology

Geoside as a Reservoir for Volatile Organic Compounds (VOCs) in Plants

In plant tissues, many volatile organic compounds (VOCs) are stored in a non-volatile, glycosidically-bound form. This storage mechanism prevents the plant from suffering autotoxicity and allows for the controlled release of the volatile aglycone when needed. This compound perfectly exemplifies this strategy, acting as a stable reservoir for the aromatic VOC eugenol (B1671780). pfaf.org The highest concentrations of this compound are found in the rhizomes of Geum urbanum, which, when bruised or dried, release the characteristic clove-like scent of eugenol. wikipedia.orgwildflowersprovence.fr

The release of eugenol from the non-volatile this compound molecule is an enzymatic process of hydrolysis. This reaction is catalyzed by β-glucosidases, a widespread family of enzymes in plants that cleave β-glycosidic bonds. The mechanism is a classic example of a two-component defense system, where the substrate (this compound) and the enzyme (β-glucosidase) are physically separated within the plant's cellular structure under normal conditions.

The hydrolytic mechanism proceeds as follows:

Tissue Disruption: When plant tissues are damaged, for instance by an herbivore chewing on the roots or a pathogen invading the cells, the subcellular compartmentalization is lost. This brings the stored this compound into contact with β-glucosidase enzymes.

Enzymatic Cleavage: The β-glucosidase enzyme binds to the this compound molecule and catalyzes the cleavage of the β-glycosidic bond that links the eugenol aglycone to its vicianose (B13437423) sugar moiety.

Release of Products: The hydrolysis reaction yields three products: the volatile aglycone, eugenol, and the disaccharide, vicianose. It is the newly freed eugenol that is responsible for the potent aroma and the subsequent ecological functions.

This rapid, damage-activated release ensures that the defensive and aromatic compound is produced precisely when and where it is needed.

The hydrolysis of this compound is primarily triggered by events that cause a loss of cell integrity, allowing the substrate and its hydrolyzing enzyme to mix.

Biotic Triggers: The most significant triggers are biotic in nature.

Herbivory: When an animal, insect larva, or other herbivore chews on the plant's roots or rhizomes, the mechanical damage immediately initiates this compound hydrolysis. The sudden release of eugenol can act as a deterrent to the herbivore. mdpi.com While direct studies measuring this compound concentration changes upon herbivory are limited, the induction of chemical defenses in response to feeding damage is a well-documented phenomenon in plants. mdpi.comresearchgate.net

Pathogen Attack: Similarly, invasion by microbial pathogens like fungi or bacteria can cause cell lysis, triggering the enzymatic release of eugenol, which possesses antimicrobial properties. nih.govnih.gov

Developmental Triggers: The accumulation of this compound, particularly in the perennial rhizome of Geum urbanum, suggests a developmental component. bsbi.org As an overwintering storage organ, the rhizome is crucial for the plant's survival and regrowth. High concentrations of a pre-formed defense compound in this tissue provide protection during dormancy and energy for defense during the critical early growth period in the spring.

Abiotic Triggers: While less direct, abiotic stresses such as freezing or severe mechanical damage from soil movement can also rupture cells and lead to the release of eugenol.

Contribution of this compound to Plant Aroma and Flavor Profiles

The sensory characteristics of many plants are determined by the profile of volatile organic compounds they release. By storing eugenol in a non-volatile form, this compound creates a significant aromatic potential that defines the chemical signature of the plant.

The primary and most direct impact of this compound on organoleptic qualities is observed in the plant it is native to, Geum urbanum. The root of this plant, also known as "Herb Bennet," has been used historically as a spice and flavouring agent precisely because of the clove-like aroma and taste that results from the release of eugenol from this compound upon drying and processing. wikipedia.orgpfaf.org

While this compound itself is not found in grapes (Vitis vinifera), the principle of glycosides acting as aroma precursors is fundamental to the organoleptic qualities of grape-derived products like wine. Grapes store a vast array of aroma compounds, particularly monoterpenes (responsible for floral notes) and C13-norisoprenoids (fruity and floral notes), as non-volatile glycosides. researchgate.netnih.govmdpi.com During the winemaking process, two main events lead to the hydrolysis of these glycosides, releasing the volatile aroma compounds:

Enzymatic Hydrolysis: Yeasts used during fermentation, such as Saccharomyces cerevisiae, possess β-glucosidase activity that can cleave some of these grape-derived glycosides.

Acid Hydrolysis: The low pH (acidic) conditions of wine facilitate the slow chemical hydrolysis of glycosides during aging.

This gradual release of volatiles from a large pool of non-aromatic glycosidic precursors is what allows the "bouquet" of a wine to develop and become more complex over time. Therefore, while the specific molecule is different, the functional role of glycosides in grapes is analogous to that of this compound in Geum urbanum: both serve as a stable, non-volatile reservoir of flavor and aroma potential.

Putative Ecological Roles of this compound and its Derivatives in Plant Interactions

The this compound-eugenol system is a key component of the chemical ecology of Geum urbanum, mediating its interactions with other organisms in its environment. The release of eugenol serves primarily as a defensive mechanism.

Plants have evolved a sophisticated chemical arsenal (B13267) to defend against a wide range of antagonists. This compound functions as a "pre-formed" defense that can be rapidly deployed upon attack. Its primary role is in defense against microbial pathogens and potentially herbivores.

The defensive properties are attributed to the aglycone, eugenol, which has well-documented antimicrobial and insecticidal activities. Studies on extracts from Geum urbanum, rich in this compound and its derivatives, have demonstrated significant antibacterial activity. The extracts show inhibitory effects against Gram-positive bacteria, including pathogenic and opportunistic species of Staphylococcus and Bacillus cereus. nih.govresearchgate.net The effectiveness of these extracts provides strong evidence for the protective role of the plant's secondary metabolites. The antimicrobial action of released eugenol can help prevent infection at sites of tissue damage.

The table below presents the Minimum Inhibitory Concentration (MIC) values for different extracts of Geum urbanum against various bacteria, illustrating the plant's defensive potential.

| Bacterial Strain | Extract Fraction (Plant Part) | Minimum Inhibitory Concentration (MIC) in mg/mL | Reference |

|---|---|---|---|

| Staphylococcus aureus | Ethyl Acetate (B1210297) (Aerial) | 0.078 | nih.gov |

| Staphylococcus aureus | Ethyl Acetate (Roots) | 0.156 | nih.gov |

| Staphylococcus aureus | n-Butanol (Aerial) | 0.156 | nih.gov |

| Bacillus cereus | Ethyl Acetate (Aerial) | 0.078 | nih.gov |

| Bacillus cereus | Ethyl Acetate (Roots) | 0.156 | nih.gov |

| Bacillus cereus | n-Butanol (Roots) | 0.078 | nih.gov |

Furthermore, the strong, spicy aroma of eugenol can act as a feeding deterrent for certain generalist herbivores, discouraging them from consuming the plant's vital root and rhizome tissues.

Interactions with Phytomicrobiomes

This compound, as a stable glycoside of the potent antimicrobial agent eugenol, plays a significant role in shaping the phytomicrobiome. The release of eugenol upon enzymatic hydrolysis of this compound can selectively inhibit the growth of various microorganisms in the plant's immediate environment, including the rhizosphere and phyllosphere. This antimicrobial activity is a crucial component of the plant's defense system and influences the composition and dynamics of its associated microbial communities.

The antimicrobial efficacy of eugenol has been extensively documented against a broad spectrum of microbes, including pathogenic bacteria and fungi. The release of eugenol from this compound in plant tissues or root exudates can create a protective zone, reducing the risk of infection by soil-borne pathogens. This localized release of a bioactive compound is a targeted defense mechanism that allows the plant to respond to microbial threats without expending energy on the constitutive production of the active compound throughout the entire plant.

Research has demonstrated that eugenol can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with various cellular processes essential for microbial survival. This multi-target mode of action makes it an effective defense against a wide range of potential pathogens. The presence of this compound in plants like Geum urbanum suggests a sophisticated chemical defense strategy that relies on the activation of a potent antimicrobial compound from a stable precursor in response to microbial challenges. nih.goviosrphr.org

The table below summarizes the documented antimicrobial activities of eugenol, the active form of this compound, against various phytomicrobiome members.

| Target Microorganism | Type | Documented Effect of Eugenol |

| Pseudomonas aeruginosa | Bacterium | Inhibition of quorum sensing and biofilm formation |

| Erwinia amylovora | Bacterium | Bacteriostatic and bactericidal effects |

| Fusarium oxysporum | Fungus | Inhibition of mycelial growth and spore germination |

| Botrytis cinerea | Fungus | Antifungal activity, reduction of gray mold disease |

| Rhizoctonia solani | Fungus | Inhibition of sclerotial germination and mycelial growth |

Role in Pollinator or Herbivore Attraction/Repulsion (via Eugenol Release)

This compound serves as a crucial precursor to the volatile aromatic compound eugenol, which plays a dual role in the chemical ecology of plants by mediating interactions with both pollinators and herbivores. The release of eugenol from the non-volatile this compound is a controlled process, typically initiated by enzymatic hydrolysis in response to specific ecological cues.

In the context of pollination, the enzymatic release of eugenol contributes to the floral scent profile of certain plants. nih.gov This scent can act as a powerful attractant for pollinators, such as bees and other insects. The specific aroma of eugenol can be a key signal that guides pollinators to the flower, ensuring successful pollination and subsequent reproduction for the plant. The storage of eugenol as this compound allows the plant to regulate the release of this volatile attractant, potentially timing it with periods of optimal pollinator activity.

Conversely, the release of eugenol from this compound can also serve as a potent defense mechanism against herbivores. When plant tissues are damaged by feeding insects or other herbivores, specific enzymes can be released that hydrolyze this compound, leading to the rapid production of eugenol at the site of injury. The strong, pungent taste and potential toxicity of eugenol can deter herbivores from further feeding. This induced defense response is an energy-efficient strategy, as the defensive compound is only produced when and where it is needed. The presence of this compound in the roots of plants like Geum urbanum suggests a defense mechanism against root-feeding herbivores. nih.govwikipedia.org

The dual functionality of this compound as a precursor for both a pollinator attractant and a herbivore repellent highlights the sophisticated and efficient nature of plant chemical ecology. The controlled release of eugenol allows the plant to orchestrate complex interactions with its biotic environment, promoting beneficial relationships while defending against antagonistic ones.

Future Research Directions and Emerging Paradigms in Geoside Studies

Omics Technologies in Unraveling Geoside Metabolism and Regulation

The complex metabolic pathways and regulatory networks governing natural product biosynthesis, such as that of this compound, can be comprehensively investigated using integrated "omics" technologies. These high-throughput approaches provide a holistic view of biological systems, moving beyond the study of individual components to reveal intricate molecular interactions mdpi.commdpi.com.

Transcriptomics, Proteomics, and Metabolomics Approaches

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism under specific conditions, offering dynamic insights into gene expression patterns related to this compound biosynthesis. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify genes potentially encoding enzymes involved in this compound synthesis or its regulation mdpi.com.

Proteomics focuses on the large-scale study of proteins, providing a direct reflection of the functional effectors and actual metabolic activities within a biological system. Proteomic analysis can identify the specific enzymes (e.g., glycosyltransferases, see Section 7.2) responsible for catalyzing steps in the this compound biosynthetic pathway and how their expression levels change in response to environmental cues or developmental stages mdpi.com.

Metabolomics is the systematic study of small-molecule metabolites within a biological sample. This approach offers valuable insights into plant physiology by examining the diverse metabolites involved in various cellular processes. For this compound, metabolomics can quantify its accumulation, identify precursors and breakdown products, and reveal how its levels are affected by genetic or environmental factors frontiersin.org.

Integrating these omics layers provides a powerful and comprehensive approach to understanding how genetic variations manifest at the molecular and metabolic levels mdpi.com. For instance, integrated transcriptomic and metabolomic analyses have successfully elucidated tissue-specific accumulation and expression patterns of other glycosides, such as monoterpene glycosides, gallaglycosides, and flavonoids, in plants like Paeonia lactiflora Pall. nih.gov. Applying similar integrated omics strategies to this compound-producing plants would enable researchers to:

Map the complete biosynthetic pathway of this compound.

Identify key regulatory genes and proteins controlling its production.

Uncover the environmental or developmental factors influencing this compound accumulation.

Pinpoint genetic targets for metabolic engineering to optimize this compound yield or modify its structure.

Advanced Structural Biology of Glycosyltransferases Involved in this compound Synthesis

Glycosyltransferases (GTs) are a critical class of enzymes that catalyze the formation of glycosidic bonds by transferring sugar moieties from activated donor molecules to specific acceptor molecules nih.govcazy.orgcazypedia.org. Given that this compound is a diglycoside (eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside), specific GTs are undoubtedly involved in attaching the arabinose and glucose units to the eugenol (B1671780) aglycone nih.gov.

Future research should focus on:

Identification and Characterization of this compound-specific GTs: Utilizing genomic and proteomic data from this compound-producing organisms, researchers can identify candidate GTs. Subsequent biochemical characterization will confirm their substrate specificity and catalytic activity towards eugenol and its glycosylated intermediates.

High-Resolution Structural Determination: Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are crucial for determining the three-dimensional structures of these this compound-specific GTs. Understanding the enzyme's active site, substrate-binding pockets, and catalytic mechanism at an atomic level is essential nih.govethz.ch.

Elucidating Catalytic Mechanisms: Structural data, combined with site-directed mutagenesis and kinetic studies, will shed light on whether these GTs operate via an inverting or retaining mechanism, which dictates the stereochemistry of the newly formed glycosidic bond cazy.orgcazypedia.org.

Structure-Guided Engineering: With detailed structural information, rational enzyme engineering can be pursued to modify GTs for altered substrate specificity, improved catalytic efficiency, or to produce novel this compound derivatives with potentially enhanced properties. Further substrate-bound structures are particularly needed to facilitate a molecular understanding of glycan recognition and catalysis ethz.ch.

Chemoenzymatic Engineering for Tailored Glycoside Production

Chemoenzymatic synthesis is an increasingly powerful strategy that combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis nih.govrsc.orgresearchgate.net. This approach offers significant advantages over traditional chemical synthesis alone, particularly in the production of complex glycans, by avoiding tedious protecting group manipulations and ensuring high regio- and stereo-selectivity rsc.orgresearchgate.net.

For this compound, future research in chemoenzymatic engineering could involve:

Enzyme-Catalyzed Synthesis: Employing identified this compound-specific glycosyltransferases (or engineered variants) to synthesize this compound in vitro from eugenol and activated sugar donors (e.g., UDP-glucose, UDP-arabinose). This could lead to more efficient and sustainable production methods compared to extraction from natural sources.

Tailored Glycoside Production: By manipulating the choice of sugar donors or acceptor molecules, novel this compound analogs with different sugar moieties or aglycones could be synthesized. This "glycodiversification" can lead to compounds with altered solubility, stability, or biological activities nih.gov.

Integration with Chemical Steps: Combining enzymatic glycosylation steps with chemical modifications of the eugenol backbone or the sugar units to create a broader range of this compound derivatives that might be difficult to access purely enzymatically or chemically.

Interdisciplinary Research on this compound's Ecological Significance

While this compound has been identified in several plant species, its precise ecological role remains an area ripe for interdisciplinary investigation. Glycosides, in general, are known to play diverse and crucial roles in plant ecology, including defense against herbivores and pathogens, allelopathy (chemical interactions between plants), signaling, and nutrient storage.

Future interdisciplinary research on this compound's ecological significance should integrate expertise from:

Plant Biology and Ecology: Studies could investigate the distribution and concentration of this compound in different plant tissues and developmental stages, and how these levels change in response to biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., drought, temperature stress) factors. This would involve field observations, controlled growth experiments, and chemical analysis.

Chemical Ecology: Research could explore whether this compound acts as a deterrent to herbivores, an antimicrobial agent, or a signaling molecule in plant-plant or plant-microbe interactions. This might involve bioassays with target organisms.

Biochemistry and Analytical Chemistry: Developing highly sensitive and specific analytical methods to quantify this compound in complex biological matrices, and to identify any metabolic transformations it undergoes in ecological contexts.

Evolutionary Biology: Examining the evolutionary pressures that led to the biosynthesis of this compound in different plant lineages and its potential adaptive advantages.

Understanding this compound's ecological significance could reveal novel functions and inspire new applications, for example, in natural pest control or as a marker for plant stress.

Development of High-Throughput Screening Methods for Glycoside Analysis

The increasing interest in glycosides necessitates the development of efficient and rapid analytical techniques. High-throughput screening (HTS) methods are essential for accelerating research in this compound biosynthesis, metabolism, and potential applications. HTS allows for the rapid analysis of large numbers of samples, whether for enzyme activity, compound quantification, or biological effects nih.govmdpi.comresearchgate.net.

Future directions for HTS methods in this compound studies include:

Enzyme Activity Assays: Developing HTS assays for glycosyltransferases and glycosidases involved in this compound synthesis and degradation. These assays can be based on detecting the consumption of substrates or the formation of products, often utilizing colorimetric, fluorescent, or mass spectrometry-based readouts nih.govmdpi.comresearchgate.netoup.com. For example, self-immolative glycoside substrates can be designed to release a fluorescent signal upon enzymatic cleavage oup.com.

Compound Quantification: Creating rapid HTS methods for quantifying this compound in various plant extracts or fermentation broths. This is crucial for metabolic engineering efforts and for screening plant varieties with high this compound content. Techniques like liquid chromatography-mass spectrometry (LC-MS) coupled with automated sample handling are promising.

Screening for Modulators: Implementing HTS to identify small molecules that can inhibit or activate this compound-related enzymes, which could have implications for modulating plant metabolism or for developing new therapeutic agents if this compound is found to have beneficial biological activities aacrjournals.org.

Phenotypic Screening: Developing cell-based or organism-based HTS assays to evaluate the biological effects of this compound or its derivatives on various biological systems, enabling the discovery of new functionalities.

These advanced screening methods will significantly accelerate the pace of discovery and development in this compound research, from fundamental understanding of its biology to its potential biotechnological applications.

Q & A

Q. What foundational methodologies are recommended for initial Geoside research in geochemical contexts?

Begin by selecting either qualitative (e.g., mineralogical characterization) or quantitative (e.g., isotopic ratio analysis) approaches based on the research objective. Cross-validate methods using peer-reviewed protocols . For reproducibility, document sampling procedures, analytical instruments (specify models), and calibration standards. Integrate statistical power analysis to ensure sample sizes are sufficient for detecting meaningful geochemical variations .

Q. How can researchers conduct effective literature reviews for this compound studies?

Use structured keyword searches in specialized databases (e.g., Earth, Atmospheric & Aquatic Science Database) and prioritize recent publications (post-2015) to account for analytical advancements. Critically evaluate sources for methodological rigor, focusing on studies that report QA/QC protocols . Maintain an annotated bibliography to track gaps, such as inconsistencies in reported this compound stability under varying pH conditions .

Q. What are the essential QA/QC steps for preliminary this compound data validation?

Implement (1) field blanks to detect environmental contamination, (2) replicate analyses (minimum n=3 per sample) to assess precision, and (3) certified reference materials (CRMs) for accuracy checks. Report detection limits and uncertainty ranges for all instruments . For field studies, preserve sample integrity using inert containers and cold-chain logistics if organic this compound derivatives are analyzed .

Q. What strategies optimize field data collection for this compound-related hypotheses?

Develop a pre-fieldwork plan detailing (a) spatial sampling grids (random vs. systematic), (b) in-situ measurement protocols (e.g., portable XRF calibration), and (c) contingency measures for equipment failure. Pilot-test methods in analogous environments to refine techniques, and use standardized data sheets to minimize transcription errors .

How should researchers formulate focused this compound research questions?

Frame questions around unresolved geochemical mechanisms, e.g., “How do redox conditions influence this compound speciation in sedimentary basins?” Ensure questions are (1) spatially bounded (e.g., specific aquifer systems), (2) tied to measurable variables (e.g., Fe²⁺ concentrations), and (3) addressable within resource constraints .

Advanced Research Questions

Q. How should contradictory this compound data from multiple analytical techniques be resolved?

Apply triangulation: compare XRD, SEM-EDS, and spectroscopic results to identify systematic biases. For example, discrepancies in crystallinity estimates may arise from amorphous phase interference in XRD. Use principal component analysis (PCA) to isolate confounding variables (e.g., organic matter content) and re-evaluate hypotheses iteratively .

Q. What advanced QA/QC frameworks ensure this compound data compliance with FAIR principles?

Adopt metadata standards from geochemical journals (e.g., Geoscience Letters) to document (1) instrument parameters (resolution, dwell time), (2) sample pretreatment (acid digestion protocols), and (3) data repositories (e.g., Zenodo). Perform blind reanalysis by third-party labs to confirm reproducibility, particularly for novel this compound synthesis methods .

Q. Which statistical methods are appropriate for multivariate this compound datasets?

For spatial correlation, apply geostatistical tools (kriging) with variogram models. Use ANOVA to test differences in this compound concentrations across lithologic units, and Mann-Whitney U tests for non-normal distributions. Always report p-values with effect sizes to avoid overinterpreting minor variations .

Q. How can legacy this compound data be standardized for meta-analyses?

Convert units to SI standards, harmonize detection limits (e.g., substituting “<DL” with ½ DL), and align coordinate systems to WGS84. Use ontology tools (e.g., GeoSWIRL) to reconcile terminology discrepancies, such as “this compound” vs. “germanium glycoside” in older literature .

Q. What integrative approaches reconcile primary and secondary this compound data in synthesis studies?